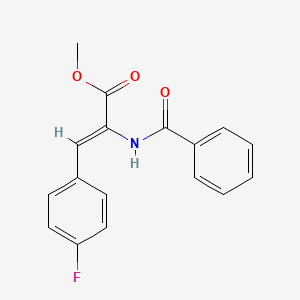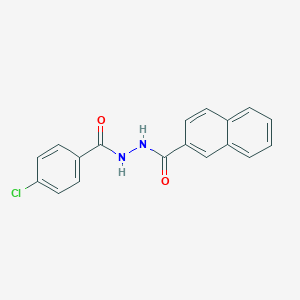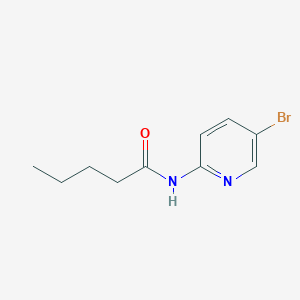![molecular formula C16H13ClF3NO3 B4882794 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and is a potent antagonist of the dopamine D2 receptor.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide reduces the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to reduce the rewarding effects of drugs of abuse, which may make it a potential therapeutic agent for the treatment of addiction.
実験室実験の利点と制限
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, which makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in some experimental protocols.
将来の方向性
There are a number of future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide analogs, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide in the treatment of other psychiatric and neurological disorders, such as depression and Parkinson's disease. Additionally, the development of new experimental protocols and techniques may allow for a better understanding of the mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide and its potential therapeutic applications.
合成法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. The synthesis method has been optimized to obtain a high yield of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide with high purity.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-psychotic effects and has been tested in animal models for the treatment of schizophrenia. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-14-4-3-10(17)7-13(14)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGKGITLLMKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)
![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4882735.png)


![3-(4-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4882749.png)
![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)